GBR 12935 dihydrochloride

Catalog No.
S528744
CAS No.
67469-81-2
M.F
C28H36Cl2N2O
M. Wt
487.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GBR 12935 dihydrochloride

CAS Number

67469-81-2

Product Name

GBR 12935 dihydrochloride

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride

Molecular Formula

C28H36Cl2N2O

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C28H34N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-9,11-12,14-17,28H,10,13,18-24H2;2*1H

InChI Key

NQWRSILGEXNJIT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

GBR-12935; GBR 12935; GBR12935.

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Description

The exact mass of the compound GBR 12935 dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mapping Dopaminergic Neurons

Originally, GBR 12935 dihydrochloride was developed in its radiolabelled form (tritiated - [³H]GBR 12935) for mapping the distribution of dopaminergic neurons in the brain []. This application relies on its high affinity for dopamine transporter proteins. By binding to these transporters, the radiolabelled GBR 12935 dihydrochloride acts as a tracer, allowing researchers to visualize dopaminergic pathways using techniques like autoradiography [].

While this application held promise for diagnosing Parkinson's disease, which is characterized by degeneration of dopaminergic neurons, more specific radioligands like Ioflupane (¹²³I) have become the preferred choice for clinical use [].

Studying Dopamine Pathways

Despite being superseded in clinical diagnosis, GBR 12935 dihydrochloride remains a valuable tool in animal research. Its ability to inhibit dopamine reuptake leads to increased dopamine levels in the brain, which can be used to investigate the function of dopamine pathways and their role in various behaviors and disorders [, ].

  • Parkinson's Disease

    Researchers use GBR 12935 dihydrochloride to model aspects of Parkinson's disease in animals. By observing the effects of the drug on motor function and dopamine levels, scientists can gain insights into the disease process and test potential therapies [].

  • Locomotor Activity and Reward

    Studies have shown that GBR 12935 dihydrochloride increases locomotor activity in mice, suggesting its influence on dopamine-mediated movement control []. Additionally, it can be used to investigate the role of dopamine in reward processing and addiction models.

  • Dopamine Transporter Function

    GBR 12935 dihydrochloride's interaction with the dopamine transporter allows researchers to study the regulation and function of this protein. This knowledge is crucial for understanding dopamine signaling and developing drugs that target the dopamine system for various neurological and psychiatric conditions [].

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride

Dates

Modify: 2023-08-15
1: Sato T, Kitayama S, Morita K, Ikeda T, Dohi T. Changes in seizure susceptibility to local anesthetics by repeated administration of cocaine and nomifensine but not GBR12935: possible involvement of noradrenergic system. Jpn J Pharmacol. 2000 Jul;83(3):265-8. PubMed PMID: 10952077.
2: Bowden C, Cheetham SC, Lowther S, Katona CL, Crompton MR, Horton RW. Dopamine uptake sites, labelled with [3H]GBR12935, in brain samples from depressed suicides and controls. Eur Neuropsychopharmacol. 1997 Nov;7(4):247-52. PubMed PMID: 9443655.
3: Akunne HC, Dersch CM, Cadet JL, Baumann MH, Char GU, Partilla JS, de Costa BR, Rice KC, Carroll FI, Rothman RB. Studies of the biogenic amine transporters. III. Demonstration of two binding sites for [3H]GBR12935 and [3H]BTCP in rat caudate membranes. J Pharmacol Exp Ther. 1994 Mar;268(3):1462-75. PubMed PMID: 7908058.
4: Rothman RB, Lewis B, Dersch C, Xu H, Radesca L, de Costa BR, Rice KC, Kilburn RB, Akunne HC, Pert A. Identification of a GBR12935 homolog, LR1111, which is over 4,000-fold selective for the dopamine transporter, relative to serotonin and norepinephrine transporters. Synapse. 1993 May;14(1):34-9. PubMed PMID: 8511716.
5: Sharif NA, Nunes JL, Kalfayan V, McClelland DL, Rosenkranz RP, Eglen RM, Whiting RL. A pharmacological comparison of [3H]GBR12935 binding to rodent striatal and kidney homogenates: binding to dopamine transporters? Neurochem Int. 1992 Jul;21(1):69-73. PubMed PMID: 1303143.
6: Le WD, Bostwick JR, Appel SH. Use of [3H]-GBR12935 to measure dopaminergic nerve terminal growth into the developing rat striatum. Brain Res Dev Brain Res. 1992 Jun 19;67(2):375-7. PubMed PMID: 1511527.
7: Sharif NA, Nunes JL, Michel AD, Whiting RL. Comparative properties of the dopamine transport complex in dog and rodent brain: striatal [(3)H]GBR12935 binding and [(3)H]dopamine uptake. Neurochem Int. 1989;15(3):325-32. PubMed PMID: 20504502.

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